Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
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Overview
Description
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate is a chemical compound with the molecular formula C9H7N2NaO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring structure and are used in similar research applications.
Uniqueness
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate is unique due to its specific sodium salt form, which enhances its solubility and stability. This makes it particularly suitable for various research applications, including those in aqueous environments .
Biological Activity
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, characterized by a heterocyclic structure that contributes to its biological activity. The sodium salt form enhances its solubility and bioavailability, making it suitable for various therapeutic applications.
Target Interactions:
this compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . Inhibition of FGFRs has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines. This mechanism is crucial for its potential use in oncology as it disrupts critical signaling pathways involved in tumor growth.
Biochemical Pathways Affected:
The inhibition of FGFRs by this compound influences several downstream signaling pathways, including:
- RAS-MEK-ERK Pathway: A key regulator of cell division and survival.
- PI3K-Akt Pathway: Involved in promoting cell growth and survival.
- PLCγ Pathway: Plays a role in cellular signaling and metabolism.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity:
- Demonstrated efficacy against various cancer types by inhibiting FGFRs.
- Case studies have shown significant reduction in tumor size in xenograft models when treated with this compound.
-
Antimicrobial Properties:
- Exhibits activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Studies have reported minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.
-
Anti-inflammatory Effects:
- In vitro studies suggest that the compound can reduce pro-inflammatory cytokine production, indicating potential use in inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound in various cancer cell lines. The results showed:
- Inhibition Rate: Over 70% inhibition of cell proliferation at concentrations as low as 1 µM.
- Mechanism: Induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria:
- Results: Showed significant antibacterial activity with MIC values ranging from 4 to 16 µg/mL.
- Conclusion: Suggests potential for development into an antimicrobial agent for clinical use.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antimicrobial | FGFR inhibition |
Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate | Anticancer | FGFR inhibition |
Pyrrolo[2,3-b]pyridine Derivatives | Anti-inflammatory, Antiviral | Various kinase inhibition |
Properties
CAS No. |
1989671-92-2 |
---|---|
Molecular Formula |
C9H7N2NaO2 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
sodium;2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate |
InChI |
InChI=1S/C9H8N2O2.Na/c12-8(13)5-7-2-1-6-3-4-10-9(6)11-7;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
QWOPOKVCPIXLAW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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